Cobicistat

CYP3A selectivity drug-drug interaction off-target CYP inhibition

Cobicistat (GS-9350) is the only clinically approved pharmacokinetic enhancer with zero intrinsic anti-HIV activity (HIV-1 protease IC50 >30 μM; MT-2 EC50 >30 μM), eliminating the resistance-selection risk posed by ritonavir in non-PI-containing regimens. Unlike ritonavir, cobicistat shows negligible PXR activation (15% Emax vs. 93%), avoiding CYP3A4/2B6/2C9/UGT1A4 induction liabilities for cleaner drug-drug interaction management. Its >37-fold higher aqueous solubility at neutral pH uniquely enables fixed-dose single-tablet coformulations (Genvoya, Prezcobix, Symtuza) that are unattainable with ritonavir. For formulation-optimized, metabolically safer antiretroviral boosting with streamlined regulatory DDI profiles.

Molecular Formula C40H53N7O5S2
Molecular Weight 776.0 g/mol
CAS No. 1004316-88-4
Cat. No. B1684569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobicistat
CAS1004316-88-4
SynonymsGS9350;  GS-9350;  GS 9350;  Cobicistat, brand name: Tybost;  Genvoya.
Molecular FormulaC40H53N7O5S2
Molecular Weight776.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
InChIInChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1
InChIKeyZCIGNRJZKPOIKD-CQXVEOKZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cobicistat (CAS 1004316-88-4): Procurement-Grade CYP3A-Selective Pharmacoenhancer for HIV Antiretroviral Regimens


Cobicistat (GS-9350, CAS 1004316-88-4) is a mechanism-based inhibitor of human cytochrome P450 3A (CYP3A) enzymes developed as a pharmacokinetic (PK) enhancer for HIV-1 protease inhibitors (atazanavir, darunavir) and the integrase inhibitor elvitegravir [1]. Unlike ritonavir—the only other clinically approved PK booster—cobicistat possesses no intrinsic anti-HIV activity (HIV-1 protease IC50 >30 μM; MT-2 antiviral EC50 >30 μM) and was rationally designed to eliminate off-target pharmacological effects while preserving potent CYP3A inactivation [1]. It is supplied as the free base (molecular weight 776.02 g/mol, formula C40H53N7O5S2) and is incorporated into multiple fixed-dose combination products (Stribild, Genvoya, Evotaz, Prezcobix, Symtuza) at a standard boosting dose of 150 mg once daily [2].

Why Ritonavir Cannot Be Simply Substituted for Cobicistat in Procurement Specifications


Although cobicistat and ritonavir share a mechanism-based CYP3A inhibition mechanism and produce bioequivalent boosting of HIV protease inhibitor exposure, they are not interchangeable pharmacoenhancers [1]. Ritonavir is a potent activator of the pregnane X receptor (PXR; EC50 = 1.9 μM, 93% Emax at 10 μM), leading to clinically significant induction of CYP3A4, CYP2B6, CYP2C9, CYP2C19, UGT1A4, and P-glycoprotein upon chronic dosing [2]. In contrast, cobicistat demonstrates only 15% PXR Emax at 10 μM and does not induce these drug-metabolizing pathways [2]. Furthermore, ritonavir retains sub-nanomolar anti-HIV protease activity (IC50 ≈0.0006 μM), creating a risk of selecting protease inhibitor-resistant HIV variants when used in non-PI-containing regimens [2]. Cobicistat's >50,000-fold weaker anti-HIV activity eliminates this resistance-selection liability. These pharmacodynamic differences, combined with a >37-fold superiority in aqueous solubility at neutral pH that enables coformulation into single-tablet regimens not achievable with ritonavir, mean that the choice between these boosters carries distinct implications for drug-drug interaction management, formulation strategy, and resistance risk [2].

Cobicistat vs. Ritonavir: Quantified Differential Evidence for Procurement Decision-Making


CYP450 Isoform Selectivity: Reduced Off-Target CYP2D6, CYP2C8, and CYP2C9 Inhibition

Cobicistat demonstrates significantly weaker inhibition of non-CYP3A cytochrome P450 isoforms compared with ritonavir. In head-to-head in vitro testing using human hepatic microsomes and isoform-selective index substrates, cobicistat exhibited IC50 values of 9.2 μM against CYP2D6 and >25 μM against CYP2C8 and CYP2C9, whereas ritonavir inhibited CYP2D6 with an IC50 of 2.8 μM, CYP2C8 with 2.8 μM, and CYP2C9 with 4.4 μM [1]. The selectivity ratio (IC50,off-target / IC50,CYP3A) for CYP2D6 is approximately 46-fold for cobicistat versus 14-fold for ritonavir; for CYP2C9 it exceeds 125-fold for cobicistat versus 22-fold for ritonavir. Both compounds potently inhibit CYP3A4 (IC50 values of 0.2 μM for both under these assay conditions) [1]. An independent comparative study confirmed CYP3A4 IC50 values of 0.032 μM (cobicistat) and 0.014 μM (ritonavir) with time-dependent (mechanism-based) inhibition components, and found IC50 values for CYP2B6, CYP2C9, CYP2C19, and CYP2D6 exceeding 6 μM for both drugs, though individual per-drug IC50 values were not reported separately [2].

CYP3A selectivity drug-drug interaction off-target CYP inhibition CYP2D6 CYP2C9

Aqueous Solubility: Enabling Fixed-Dose Coformulation with Multiple Antiretroviral Agents

Cobicistat free base exhibits dramatically higher aqueous solubility than ritonavir across physiologically relevant pH ranges. Under neutral conditions (pH 7.4), cobicistat solubility is 75 μg/mL compared with approximately 2.0 μg/mL for ritonavir—a 37.5-fold difference. Under acidic conditions (pH 2.2, approximating the gastric environment), cobicistat solubility exceeds 6,500 μg/mL versus only 3.1 μg/mL for ritonavir—a greater than 2,000-fold difference [1]. The EMA assessment confirms cobicistat intrinsic aqueous solubility of 0.075 mg/mL at pH ~7, enhanced to 70 mg/mL at pH 2 [2]. This solubility advantage is a direct consequence of rational molecular design that eliminated the hydroxyl group critical for HIV protease binding while preserving CYP3A pharmacophore elements [1].

aqueous solubility coformulation fixed-dose combination physicochemical property oral solid dosage form

Pregnane X Receptor (PXR) Activation: Absence of Enzyme Induction Liability

Ritonavir is a potent agonist of human pregnane X receptor (PXR), the master transcriptional regulator of CYP3A4 and multiple drug-metabolizing enzymes and transporters. In a head-to-head cell-based reporter assay using human hepatoma cells constitutively expressing human PXR with a CYP3A4 promoter-driven luciferase reporter, ritonavir at 10 μM achieved 93% of the maximum response induced by rifampicin (Emax), with an EC50 of 1.9 μM [1]. In contrast, cobicistat at 10 μM elicited only 15% of Emax, and the concentration-response curve suggested that 100% activation would be difficult to achieve even at suprapharmacological concentrations [1]. Clinically, chronic ritonavir administration induces CYP3A4, CYP2B6, CYP2C9, CYP2C19, UGT1A4, and P-glycoprotein expression, whereas cobicistat lacks this induction liability [1][2].

PXR activation enzyme induction drug-drug interaction CYP3A4 induction transcriptional regulation

Absence of Anti-HIV Activity: Elimination of Resistance Selection Risk in Non-PI Regimens

Cobicistat was rationally designed to eliminate anti-HIV activity while preserving CYP3A inhibitory potency. In a recombinant HIV-1 protease enzymatic assay, cobicistat showed no inhibition up to 30 μM (IC50 >30 μM), whereas ritonavir potently inhibited HIV-1 protease with an IC50 of approximately 0.0006 μM [1]. In a multicycle 5-day MT-2 HIV-1 infection assay, cobicistat demonstrated no antiviral effect (EC50 >30 μM) and minimal cytotoxicity (CC50 >80 μM), while ritonavir inhibited HIV-1 replication with an EC50 of approximately 0.0045 μM [1]. This represents a >50,000-fold difference in anti-HIV potency between the two compounds. Cobicistat's lack of antiretroviral activity is inherent to its molecular design—removal of the critical hydroxyl group that forms hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') of HIV-1 protease [1].

HIV-1 protease inhibition antiviral activity resistance selection MT-2 assay pharmacoenhancer safety

Reduced Impact on Adipocyte Lipid Accumulation and Insulin-Stimulated Glucose Uptake

Ritonavir is known to directly impair adipocyte function in vitro, an effect linked to the lipid disorders and lipodystrophy observed clinically with chronic ritonavir-containing antiretroviral therapy. In a comparative in vitro study, ritonavir inhibited lipid accumulation during differentiation of cultured human adipocytes with an EC50 of 16 μM, whereas cobicistat showed no effect on lipid accumulation at concentrations up to 30 μM (>1.9-fold higher concentration without detectable effect) [1]. In a parallel assay measuring insulin-stimulated glucose uptake in mouse adipocytes, ritonavir at 10 μM produced 55% inhibition, while cobicistat at the same concentration caused only 9.5% inhibition—a 5.8-fold lower impairment of glucose uptake [1]. The reference HIV protease inhibitor atazanavir showed similarly minimal effects, confirming that the adipocyte toxicity is compound-specific rather than class-wide [1].

adipocyte toxicity lipid metabolism glucose uptake metabolic tolerability lipodystrophy

Phase 3 Clinical Efficacy: Non-Inferior Virologic Suppression vs. Ritonavir as Atazanavir Booster

In the pivotal Phase 3 randomized, double-blind, active-controlled Study 114 (N=692 treatment-naive HIV-1-infected adults), cobicistat 150 mg once daily was compared head-to-head with ritonavir 100 mg once daily, each co-administered with atazanavir 300 mg plus emtricitabine/tenofovir disoproxil fumarate (Truvada) [1]. At Week 48, the proportion of patients achieving HIV-1 RNA <50 copies/mL (FDA snapshot analysis) was 85% (293/344) for cobicistat-boosted atazanavir versus 87% (304/348) for ritonavir-boosted atazanavir, yielding a treatment difference of -2.2% (95% confidence interval: -7.4% to +3.0%) [1]. This met the pre-specified non-inferiority margin of -12%. Among patients with baseline HIV-1 RNA >100,000 copies/mL, virologic suppression rates were identical (86% in both arms) [2]. Mean CD4 cell count increases at Week 48 were 213 cells/μL (cobicistat) versus 219 cells/μL (ritonavir) [1]. Discontinuation due to adverse events occurred in 7% of cobicistat recipients and 7% of ritonavir recipients [1].

Phase 3 clinical trial virologic suppression non-inferiority atazanavir boosting HIV-1 RNA

Procurement-Optimized Application Scenarios for Cobicistat Based on Quantitative Differentiation Evidence


Fixed-Dose Single-Tablet Regimen (STR) Development Requiring High-Solubility Booster for Coformulation

Cobicistat's 37.5-fold higher aqueous solubility at neutral pH and >2,000-fold higher solubility at gastric pH relative to ritonavir [1] directly enables its incorporation into multiple fixed-dose single-tablet regimens (Genvoya: elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide; Prezcobix: darunavir/cobicistat; Symtuza: darunavir/cobicistat/emtricitabine/tenofovir alafenamide). Ritonavir's poor solubility limits its coformulation to only lopinavir (Kaletra). For pharmaceutical development teams or procurement bodies prioritizing simplified once-daily single-tablet regimens, cobicistat is the only pharmacoenhancer capable of delivering this formulation objective [2]. The demonstrated bioequivalence of cobicistat-boosted elvitegravir AUCtau (GMR 118%, 90% CI 110-126) and Ctau (GMR 110%, 90% CI 95.3-127) relative to ritonavir-boosted elvitegravir confirms that solubility-enabling coformulation does not compromise boosting performance [3].

Integrase Inhibitor-Based Regimens Where PI Resistance Risk from the Booster Must Be Zero

In elvitegravir-based regimens (Stribild, Genvoya), cobicistat serves as the pharmacoenhancer. Cobicistat's complete lack of anti-HIV activity (HIV-1 protease IC50 >30 μM; MT-2 antiviral EC50 >30 μM) versus ritonavir's sub-nanomolar anti-HIV potency (HIV-1 protease IC50 ≈0.0006 μM) eliminates any theoretical risk of inadvertently selecting HIV-1 protease inhibitor resistance mutations during integrase-inhibitor-based therapy [1]. This >50,000-fold differential in anti-HIV activity is a direct consequence of the rational removal of the hydroxyl group that mediates hydrogen bonding to HIV-1 protease catalytic aspartic acid residues [1]. For procurement decisions involving non-PI-containing antiretroviral regimens, cobicistat is the only pharmacoenhancer that provides CYP3A boosting without introducing anti-HIV selective pressure [2].

Poly-Medicated HIV Patient Populations Requiring Minimized Drug-Drug Interaction Burden

Cobicistat's selectivity profile—characterized by 3.3-fold weaker CYP2D6 inhibition, >5.7-fold weaker CYP2C9 inhibition, and >8.9-fold weaker CYP2C8 inhibition compared with ritonavir [1]—combined with its absence of PXR-mediated induction (15% Emax vs. 93% Emax for ritonavir at 10 μM) [1], translates to a substantially narrower and more predictable drug-drug interaction (DDI) profile. Ritonavir is a known clinical inducer of CYP3A4, CYP2B6, CYP2C9, CYP2C19, UGT1A4, and P-glycoprotein upon chronic dosing, creating complex time-dependent DDI trajectories that complicate co-medication management [2]. Cobicistat lacks this induction liability entirely. For procurement in aging HIV populations with high cardiovascular, psychiatric, or metabolic co-medication burdens, cobicistat offers a more manageable DDI risk profile that simplifies clinical monitoring requirements [3].

Long-Term Metabolic Tolerability-Focused Antiretroviral Formulary Selection

The 5.8-fold lower inhibition of insulin-stimulated glucose uptake (9.5% vs. 55% at 10 μM) and the absence of detectable effect on adipocyte lipid accumulation (EC50 >30 μM vs. 16 μM for ritonavir) indicate that cobicistat has a substantially reduced potential for contributing to the metabolic toxicity—dyslipidemia, insulin resistance, and lipodystrophy—that complicates long-term ritonavir-containing therapy [1]. These in vitro findings align with the mechanism: ritonavir directly impairs adipocyte differentiation and glucose transporter function, whereas cobicistat's modified structure lacks these off-target cellular effects [1]. While clinical metabolic outcome data from long-term comparative studies remain limited, the in vitro differentiation provides a mechanistic basis for prioritizing cobicistat in formulary selections where minimizing cumulative metabolic toxicity over decades of antiretroviral therapy is a key procurement criterion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobicistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.